2-[(2-phenylquinoline-4-carbonyl)amino]benzoic Acid
Overview
Description
2-[(2-phenylquinoline-4-carbonyl)amino]benzoic Acid is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-phenylquinoline-4-carbonyl)amino]benzoic Acid typically involves multiple steps, starting from readily available precursors. One common method involves the Pfitzinger reaction, which uses isatin and an aryl methyl ketone in the presence of potassium hydroxide to form the quinoline core . Another method is the Doebner reaction, which involves a three-component reaction between pyruvic acid, benzaldehyde, and an aniline . These reactions are followed by amidation, reduction, acylation, and amination steps to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimization of the aforementioned synthetic routes to achieve higher yields and purity. The use of automated synthesis and purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
2-[(2-phenylquinoline-4-carbonyl)amino]benzoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert carbonyl groups to alcohols or amines.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(2-phenylquinoline-4-carbonyl)amino]benzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting HDACs, which are involved in gene expression regulation.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of HDACs. By binding to the active site of these enzymes, it prevents the removal of acetyl groups from histone proteins, leading to an accumulation of acetylated histones. This results in altered gene expression, which can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include various HDAC isoforms, particularly HDAC3 .
Comparison with Similar Compounds
2-[(2-phenylquinoline-4-carbonyl)amino]benzoic Acid can be compared with other HDAC inhibitors such as vorinostat (SAHA), romidepsin (FK-228), belinostat (PXD101), and panobinostat (LBH589) . While these compounds share a common mechanism of action, this compound is unique in its structural features, which may confer distinct binding properties and selectivity for different HDAC isoforms .
List of Similar Compounds
- Vorinostat (SAHA)
- Romidepsin (FK-228)
- Belinostat (PXD101)
- Panobinostat (LBH589)
Properties
IUPAC Name |
2-[(2-phenylquinoline-4-carbonyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3/c26-22(25-20-13-7-5-11-17(20)23(27)28)18-14-21(15-8-2-1-3-9-15)24-19-12-6-4-10-16(18)19/h1-14H,(H,25,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONQZIKOBUCOIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367949 | |
Record name | 2-[(2-Phenylquinoline-4-carbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85-78-9 | |
Record name | 2-[(2-Phenylquinoline-4-carbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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